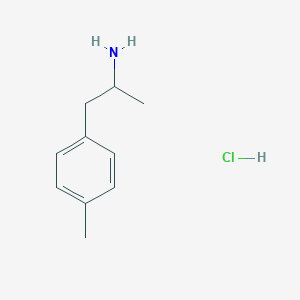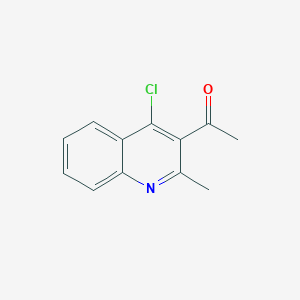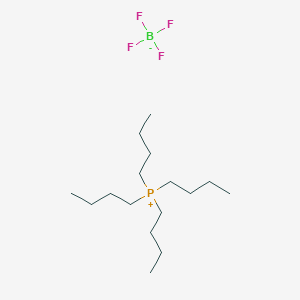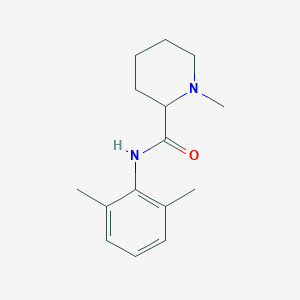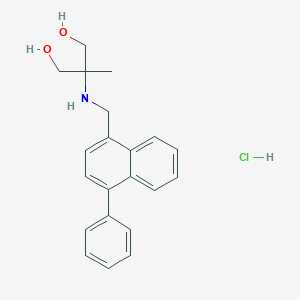
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. MPTP hydrochloride is a potent neurotoxin that has been used to create animal models of Parkinson's disease. This compound has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Mécanisme D'action
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is metabolized in the brain to MPP+, a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Effets Biochimiques Et Physiologiques
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This results in the development of Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a useful tool for studying the mechanisms of Parkinson's disease and the development of new treatments for this disorder. However, there are several limitations to its use in laboratory experiments. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the animal models created using 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride do not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research involving 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride to study the role of oxidative stress and inflammation in the development of Parkinson's disease. Finally, there is interest in developing new animal models of Parkinson's disease that more accurately replicate the pathophysiology of the disorder in humans.
Méthodes De Synthèse
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-phenyl-1-naphthalenylmethanol with methylamine, followed by a reaction with formaldehyde and reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to yield 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride.
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has been widely used in scientific research to create animal models of Parkinson's disease. This compound is toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animals. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Propriétés
Numéro CAS |
133550-83-1 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride |
Formule moléculaire |
C21H24ClNO2 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-21(14-23,15-24)22-13-17-11-12-19(16-7-3-2-4-8-16)20-10-6-5-9-18(17)20;/h2-12,22-24H,13-15H2,1H3;1H |
Clé InChI |
OGIWOCWHNYHCTA-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
SMILES canonique |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Autres numéros CAS |
133550-83-1 |
Synonymes |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol hydr ochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



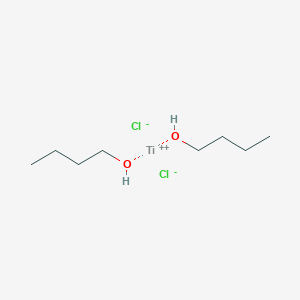
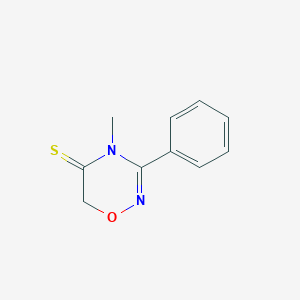
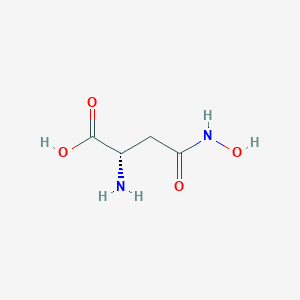
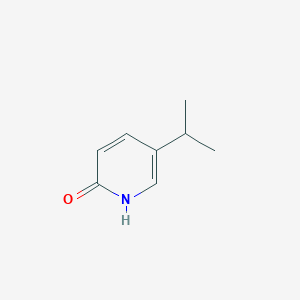
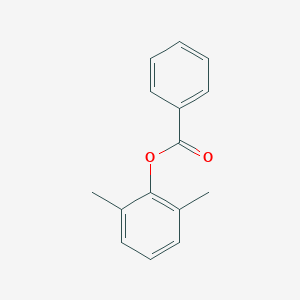
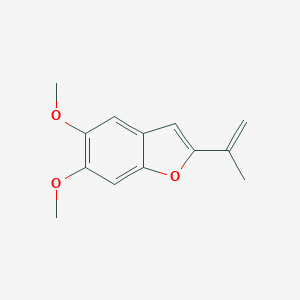
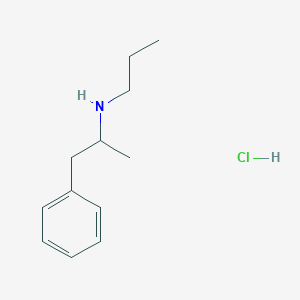
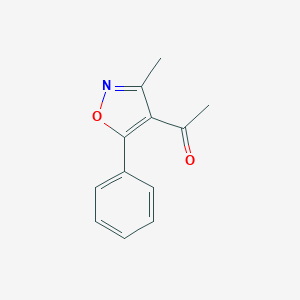

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
